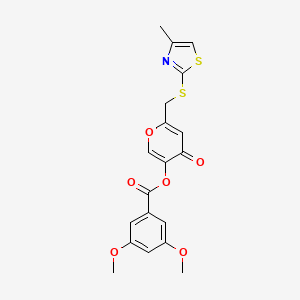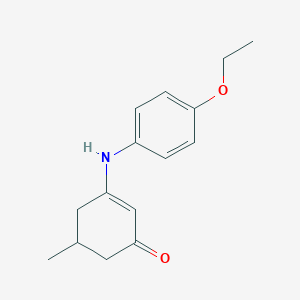
3-((4-Ethoxyphenyl)amino)-5-methylcyclohex-2-EN-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((4-Ethoxyphenyl)amino)-5-methylcyclohex-2-EN-1-one, also known as EMCH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EMCH is a cyclic compound that belongs to the family of cyclohexenones, and it has a molecular formula of C15H19NO2.
Applications De Recherche Scientifique
Organic Synthesis
The compound can be used in organic synthesis, particularly in the cyclization reaction . The cyclization reaction of 3-(4-ethoxyphenyl)-1-(naphthalen-1-yl)prop-2-en-1-one using hydrazine hydrate in acetic acid medium culminates, resulting in the title compound .
Drug Discovery
The compound could potentially be used in drug discovery, as it can be docked against the active site of Cytochrome P 450 14α-sterol demethylase (CYP51) from Mycobacterium tuberculosis . This suggests that it could potentially be used in the development of new drugs for treating tuberculosis.
Biological Potency Testing
The compound can be used in biological potency testing. The design and synthesis of the title compound were undertaken to test its biological potency .
Molecular Docking
Molecular docking is a very powerful computational tool which determines the extent of interactions of the ligand bound to the active site of the enzyme. The compound can be used in molecular docking studies to evaluate its interactions with various enzymes .
Development of Pyrazoline Derivatives
The compound can be used in the development of pyrazoline derivatives. Pyrazoline derivatives have been reported to display pronounced anti-diabetic, anti-tubercular, antidepressant, anticonvulsant, antimicrobial, anti-inflammatory, anticancer, and antiamoebic properties .
Study of Cytochrome P 450
The compound can be used in the study of Cytochrome P 450. Cytochrome P 450 proteins are associated with the metabolism of potentially active compounds such as drugs and products of endogenous metabolism .
Propriétés
IUPAC Name |
3-(4-ethoxyanilino)-5-methylcyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2/c1-3-18-15-6-4-12(5-7-15)16-13-8-11(2)9-14(17)10-13/h4-7,10-11,16H,3,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDJHGRRRIABEAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=CC(=O)CC(C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((4-Ethoxyphenyl)amino)-5-methylcyclohex-2-EN-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-(2-chlorophenyl)-2-methoxyethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2866050.png)

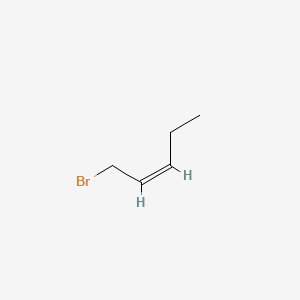
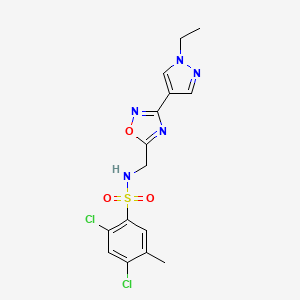
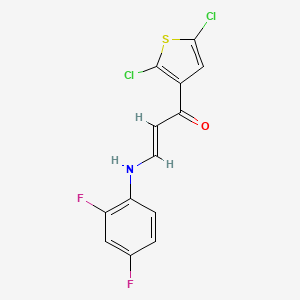
![2-(3-chlorophenyl)-N-(2,4-dimethoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide](/img/structure/B2866057.png)
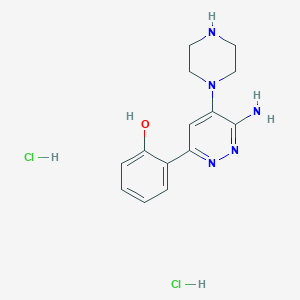
![1-Phenyl-5-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]pentane-1,5-dione](/img/structure/B2866061.png)
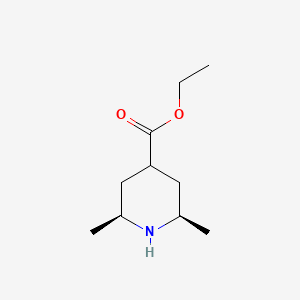

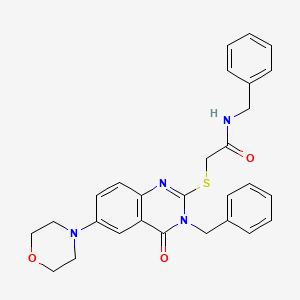
![5-((E)-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]phenyl}methylidene)-2-(dimethylamino)-1,3-thiazol-4(5H)-one](/img/structure/B2866068.png)
